molecular formula C18H25N3O5 B1216229 Carocainide CAS No. 66203-00-7

Carocainide

Cat. No.: B1216229
CAS No.: 66203-00-7
M. Wt: 363.4 g/mol
InChI Key: BWMMRMDCODVQBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carocainide can be synthesized through a multi-step process involving several key reactions. The synthesis begins with the reaction of khellinone with hydroxylamine in refluxing ethanol to form the corresponding oxime. This oxime undergoes the Beckmann rearrangement in a saturated solution of gaseous hydrochloric acid in acetic acid to yield an acetamido compound. This compound is then treated with gaseous hydrochloric acid in ethanol under reflux to produce an aminophenol. The aminophenol is first reacted with methyl isocyanate in chloroform and then O-alkylated by pyrrolidinoethyl chloride in refluxing acetonitrile in the presence of potassium carbonate to give this compound as the free base .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carocainide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Carocainide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study antiarrhythmic agents and their mechanisms.

    Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

    Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating cardiac arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Carocainide exerts its effects by blocking sodium channels in cardiac cells. This action reduces the excitability of myocardial cells and prolongs the conduction time, thereby interrupting abnormal heart rhythms. The molecular targets of this compound include sodium channel proteins, which are crucial for the propagation of electrical signals in the heart .

Comparison with Similar Compounds

Carocainide is similar to other class I antiarrhythmic agents such as tocainide and lidocaine. it has unique properties that distinguish it from these compounds. For instance, this compound has a longer duration of action and a more pronounced effect on sinoatrial conduction time compared to tocainide . Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

IUPAC Name

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-19-18(22)20-13-14(23-2)12-6-10-25-15(12)17(24-3)16(13)26-11-9-21-7-4-5-8-21/h6,10H,4-5,7-9,11H2,1-3H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMMRMDCODVQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216381
Record name Carocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66203-00-7
Record name N-[4,7-Dimethoxy-6-[2-(1-pyrrolidinyl)ethoxy]-5-benzofuranyl]-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66203-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carocainide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carocainide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CAROCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T643E80J9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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